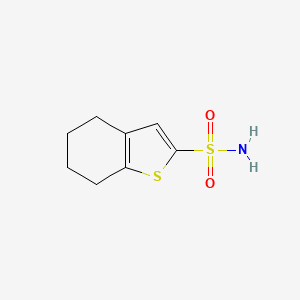

4,5,6,7-Tetrahydro-1-benzothiophene-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4,5,6,7-Tetrahydro-1-benzothiophene-2-sulfonamide is a heterocyclic compound that contains a sulfur atom within its ring structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydro-1-benzothiophene-2-sulfonamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclohexanone with ethyl cyanoacetate in the presence of sulfur to form the thiophene ring . The sulfonamide group can then be introduced through sulfonation reactions using reagents such as chlorosulfonic acid .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale cyclization reactions followed by sulfonation. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reagent concentrations .

Analyse Des Réactions Chimiques

Types of Reactions

4,5,6,7-Tetrahydro-1-benzothiophene-2-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzothiophene derivatives .

Applications De Recherche Scientifique

Modulators of RORγt

Recent studies have identified derivatives of 4,5,6,7-tetrahydro-1-benzothiophene-2-sulfonamide as promising modulators of the retinoic acid receptor-related orphan receptor gamma t (RORγt). This receptor is implicated in autoimmune diseases and cancer. The derivatives exhibit significant binding affinity and modulatory activity towards RORγt, showcasing their potential as therapeutic agents. In vitro assays demonstrated their ability to induce inverse agonism through specific interactions with key residues in the receptor's binding pocket .

Anticancer Agents

The compound has been evaluated for its anticancer properties, particularly against breast cancer cell lines. In vitro studies reported that certain derivatives of this compound induced apoptosis in MCF-7 cells, leading to a notable reduction in cell viability. The compound demonstrated an IC50 value of 23.2 µM and significantly inhibited tumor growth in vivo when tested on SEC-bearing mice . These findings highlight its potential as an effective anticancer agent.

Anti-inflammatory and Analgesic Properties

This compound has been studied for its anti-inflammatory effects. Molecular docking studies suggest that it interacts with cyclooxygenases (COX), enzymes involved in the inflammatory response. By inhibiting these enzymes, the compound may reduce inflammation and pain associated with various conditions. This mechanism positions it as a candidate for developing new anti-inflammatory drugs.

NLRP3 Inflammasome Inhibition

The dysregulation of the NLRP3 inflammasome is linked to several diseases, including neurodegenerative disorders. Research indicates that sulfonamide-based compounds can inhibit NLRP3 activation. The structural features of this compound may contribute to its efficacy in this regard, suggesting a pathway for developing treatments for inflammatory diseases .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is crucial for optimizing its biological activity. The sulfonamide moiety enhances its reactivity and biological properties. Various synthetic routes have been developed to create analogues with improved efficacy or selectivity for specific biological targets.

Comparative Analysis with Related Compounds

To illustrate the unique properties of this compound compared to similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Methylthio-3-substituted tetrahydrobenzo[b]thiophene | Similar bicyclic structure | Anti-inflammatory and antibacterial |

| 6-Methyl-4-benzothiophene | Lacks sulfonamide group | Limited anti-inflammatory activity |

| 5-Arylbenzothiophenes | Varies by aryl substitutions | Potential anticancer properties |

This table highlights how the specific combination of the tetrahydrobenzothiophene framework and sulfonamide functionality enhances biological activity and allows for diverse modifications leading to novel therapeutic agents.

Mécanisme D'action

The mechanism of action of 4,5,6,7-Tetrahydro-1-benzothiophene-2-sulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interact with cellular proteins, affecting various signaling pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4,5,6,7-Tetrahydro-1-benzothiophene-2-carboxylic acid

- 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid ethyl ester

- 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid

Uniqueness

4,5,6,7-Tetrahydro-1-benzothiophene-2-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical properties and biological activities compared to its analogs. This makes it particularly valuable in medicinal chemistry for the development of new therapeutic agents .

Activité Biologique

4,5,6,7-Tetrahydro-1-benzothiophene-2-sulfonamide (THBT-2-SA) is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

THBT-2-SA is characterized by its unique benzothiophene core, which contributes to its biological activity. The sulfonamide functional group enhances its solubility and interaction with biological targets. Its chemical structure is represented as follows:

1. Inhibition of RORγt

Recent studies have identified THBT-2-SA as a modulator of the retinoic acid receptor-related orphan receptor gamma t (RORγt), a nuclear receptor implicated in inflammatory and autoimmune diseases. In vitro evaluations showed that the compound exhibits inverse agonism through steric clashes and hydrophilic interactions with specific amino acids in the receptor's binding pocket .

Binding Affinity:

- Experimental Method: Molecular docking and MD simulations.

- Key Findings: The compound demonstrated stable binding poses with significant interactions at the Cys320-Glu326 and Arg364-Phe377 regions of RORγt.

2. Anti-inflammatory Activity

THBT-2-SA has been evaluated for its anti-inflammatory properties, particularly as a selective COX-2 inhibitor. In vitro assays indicated that certain derivatives of THBT-2-SA exhibited IC50 values in the range of 0.31 to 1.40 µM against COX-2, showcasing a selectivity index significantly higher than traditional NSAIDs like celecoxib .

Table 1: COX-2 Inhibition Activity of THBT Derivatives

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| THBT-2-SA Derivative A | 0.31 | 48.8 |

| THBT-2-SA Derivative B | 0.75 | 120.5 |

| Celecoxib | 0.50 | Reference |

Antioxidant Activity

The antioxidant potential of THBT-2-SA has also been investigated, revealing that the thiophene moiety contributes significantly to its ability to scavenge free radicals. SAR studies indicate that modifications in the amino group and sulfonyl core enhance this activity .

Antitumor Activity

In preclinical models, THBT-2-SA demonstrated promising antitumor effects against various cancer cell lines. For instance, it induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 23.2 µM, showing a notable reduction in cell viability .

Table 2: Antitumor Efficacy in MCF-7 Cells

| Treatment | % Cell Viability Reduction | Early Apoptosis (%) | Late Apoptosis (%) |

|---|---|---|---|

| Control | - | - | - |

| THBT-2-SA | 26.86 | 8.73 | 18.13 |

| 5-FU | Significant decrease | - | - |

Study on COX Inhibition

A study conducted on various derivatives of THBT-2-SA highlighted their selective inhibition against COX-2 compared to COX-1, indicating potential for development as anti-inflammatory agents without the gastrointestinal side effects associated with non-selective NSAIDs .

Study on RORγt Modulation

Another study focused on the modulation of RORγt by THBT-2-SA derivatives showed that these compounds could effectively reduce inflammatory cytokine production in vitro, suggesting their therapeutic potential in treating autoimmune disorders .

Propriétés

IUPAC Name |

4,5,6,7-tetrahydro-1-benzothiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S2/c9-13(10,11)8-5-6-3-1-2-4-7(6)12-8/h5H,1-4H2,(H2,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCWJMGLVOQOLQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=C(S2)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.